2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
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Overview
Description
2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its unique chemical structure, which includes multiple fluorine atoms, making it highly reactive and useful in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with fluorinated reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid is widely used in scientific research due to its unique properties:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-3-(trifluoromethyl)phenylboronic acid
- 2-fluoro-4-(trifluoromethyl)benzoic acid
- 3-fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid stands out due to its unique combination of fluorine atoms and the prop-2-enoic acid moiety. This structure imparts distinct reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C10H5F5O2 |
---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H5F5O2/c11-7-2-1-5(4-8(12)9(16)17)3-6(7)10(13,14)15/h1-4H,(H,16,17) |
InChI Key |
LAMSHLIGIFXYJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C(=O)O)F)C(F)(F)F)F |
Origin of Product |
United States |
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